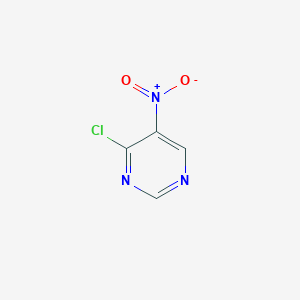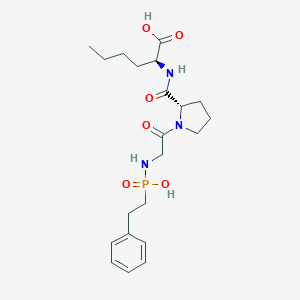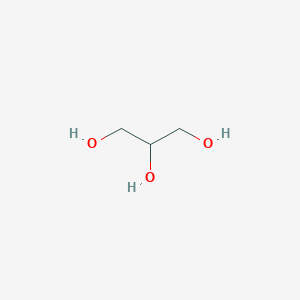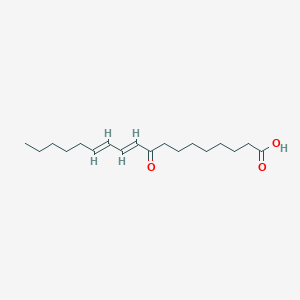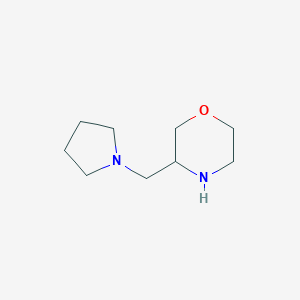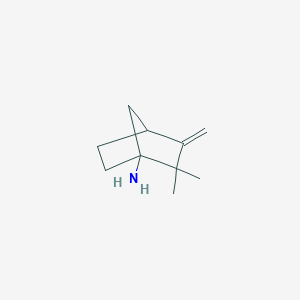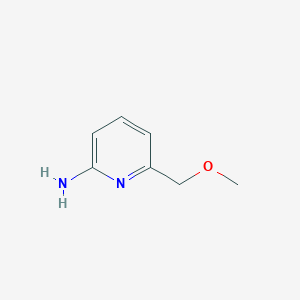![molecular formula C11H11NOS B138731 (E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol CAS No. 125901-73-7](/img/structure/B138731.png)
(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MBT-OH and is a derivative of benzothiazole.
Mechanism of Action
The mechanism of action of MBT-OH is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MBT-OH has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of certain proteins that are involved in the growth and survival of cancer cells. Additionally, MBT-OH has been shown to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using MBT-OH in lab experiments is its potential to act as a therapeutic agent for various diseases, including cancer. However, one of the limitations of using MBT-OH is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are many potential future directions for research on MBT-OH. One of the areas that require further investigation is the mechanism of action of MBT-OH. Additionally, more research is needed to determine the optimal dosage and administration of MBT-OH for therapeutic use. Further studies are also needed to investigate the potential applications of MBT-OH in other fields, such as agriculture and environmental science.
In conclusion, MBT-OH is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its ability to act as a therapeutic agent for various diseases, including cancer, makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and determine its optimal dosage and administration for therapeutic use.
Synthesis Methods
The synthesis of MBT-OH can be achieved through various methods, including the reaction of 2-methylbenzo[d]thiazole with propargyl alcohol in the presence of a catalyst. Another method involves the reaction of 2-methylbenzo[d]thiazole with propargyl bromide in the presence of a base.
Scientific Research Applications
MBT-OH has shown potential applications in various fields of scientific research. One of the significant applications of MBT-OH is in the field of medicinal chemistry, where it is being studied for its potential to act as a therapeutic agent for various diseases, including cancer. MBT-OH has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for further research.
properties
CAS RN |
125901-73-7 |
|---|---|
Product Name |
(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol |
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-7-9(3-2-6-13)4-5-11(10)14-8/h2-5,7,13H,6H2,1H3/b3-2+ |
InChI Key |
YFWKBZYYSGZOQX-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC(=C2)/C=C/CO |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
synonyms |
2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







